molecular formula C15H16N2O5 B2537951 2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid CAS No. 1028837-65-1

2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid

Cat. No. B2537951
CAS RN: 1028837-65-1
M. Wt: 304.302
InChI Key: SFFRLAHTXJZMAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid involves several key steps and intermediates. For instance, 4-Aralkyl-5-aryl-3-hydroxy-2(5H)-furanones, which are structurally related to the compound of interest, have been prepared from 4-aryl-2-oxobutanoic acids. These furanones were expected to react with o-phenylenediamine to yield certain products, but instead, a condensation followed by a retro-aldol type of reaction occurred, leading to the formation of 3-(2-arylethyl)-2(1H)-quinoxalinones . Additionally, racemic 2-amino-3-(heteroaryl)propanoic acids, which share the furan nucleus with the compound of interest, were synthesized with high yields by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various spectroscopic methods. For example, 4-((furan-2-ylmethyl)amino)benzoic acid, an intermediate in the synthesis of furan compounds, was confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Its crystal structure was determined by X-ray diffraction and further analyzed using density functional theory (DFT) to compare the molecular structures . Similarly, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, 1H NMR, and X-ray diffraction studies, with the geometrical parameters obtained from XRD studies being in agreement with the calculated DFT values .

Chemical Reactions Analysis

The reactivity of compounds structurally related to the compound of interest has been explored in various chemical reactions. For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids were found to undergo intramolecular cyclization in the presence of propionic anhydride to form corresponding N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides . Moreover, the interaction of 4-oxobutanoic acids with 2-(aminophenyl)methanol led to the formation of benzopyrroloxazine derivatives, with the reaction mechanism supported by quantum-chemical calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to this compound have been investigated through various analyses. The first hyperpolarizability, molecular electrostatic potential, HOMO and LUMO analysis, and NBO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been reported, providing insights into the stability of the molecule, charge transfer, and electronic properties . These studies are crucial for understanding the behavior of the compound of interest in different environments and under various conditions.

Scientific Research Applications

Synthesis and Applications of Furan Derivatives

Furan derivatives are gaining attention due to their potential as sustainable chemical feedstocks, derived from biomass, that could replace petroleum-based products in various industries. One key study highlights the conversion of plant biomass into furan derivatives such as 5-Hydroxymethylfurfural (HMF) and its subsequent transformation into valuable chemicals and materials. This transformation includes the production of monomers and polymers, engine fuels, solvents, pharmaceuticals, and more, showcasing the versatility of furan derivatives in contributing to a more sustainable chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalytic Valorization of Furans

The biocatalytic valorization of furans, such as furfural and 5-hydroxymethylfurfural, into more complex chemicals underlines the role of biotechnology in enhancing the value of biomass-derived furan compounds. Biocatalysis, due to its high selectivity and the use of mild reaction conditions, presents a promising avenue for the modification of furans into a wide range of bioproducts, potentially including compounds similar to the one . This approach not only supports the green chemistry paradigm but also addresses the challenges posed by the instability of furans (Domínguez de María & Guajardo, 2017).

Biotechnological Routes Based on Lactic Acid

While not directly related, the exploration of lactic acid from biomass for the production of biodegradable polymers and other chemicals offers insights into the broader context of converting biomass into valuable chemical products. This includes the synthesis of various derivatives through chemical and biotechnological routes, providing a model for how similar approaches could be applied to the synthesis and application of the furan-based compound (Gao, Ma, & Xu, 2011).

properties

IUPAC Name

2-(furan-2-ylmethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c18-11-5-3-10(4-6-11)17-14(19)8-13(15(20)21)16-9-12-2-1-7-22-12/h1-7,13,16,18H,8-9H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFRLAHTXJZMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(CC(=O)NC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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